methyl 8-methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 8-methyl-4-(3-methylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-6-4-8-14(10-12)20-16-11-17(19(22)23-3)21-18-13(2)7-5-9-15(16)18/h4-11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFPPJFPTKOWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 8-methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylate is a compound of significant interest due to its potential biological activity, particularly in the context of cancer research. This article synthesizes recent findings related to its biological effects, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized from quinoline-2-carboxylic acid derivatives, which have been shown to exhibit various biological activities. The synthesis typically involves the reaction of substituted anilines with quinoline-2-carboxylic acid, yielding a range of derivatives with varying biological profiles. Structural analysis often employs techniques such as NMR and X-ray crystallography to confirm the formation and purity of the synthesized compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against prostate cancer cell lines (PC3). The compound has demonstrated:
- Cytotoxicity : An MTT assay revealed that the compound exhibits a concentration-dependent cytotoxic effect on PC3 cells, with an IC50 value of approximately 26 µg/mL at a concentration of 125 µg/mL. This indicates significant potential for further development as an anticancer agent .
- Induction of Apoptosis : The compound was found to significantly increase apoptotic cell death in treated PC3 cells. This was evidenced by double-staining methods that highlighted an increase in apoptotic cells post-treatment .
- Cell Cycle Arrest : Analysis indicated that the compound causes a blockade in the S phase of the cell cycle, suggesting a mechanism through which it impedes cancer cell proliferation. This was corroborated by DNA fragmentation assays showing typical ladder patterns indicative of apoptosis .
The proposed mechanism by which this compound exerts its effects includes:
- Regulation of Bcl-2 Family Proteins : The treatment resulted in increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2, leading to enhanced activation of caspases (specifically caspases -7 and -9) involved in the apoptotic pathway .
Comparative Analysis with Other Compounds
To contextualize the activity of this compound, a comparative analysis with other quinoline derivatives was conducted:
| Compound Name | IC50 (µg/mL) | Mechanism of Action | Cell Line Tested |
|---|---|---|---|
| This compound | 26 | Induces apoptosis; S phase arrest | PC3 |
| Quinoline Derivative A | 30 | Inhibits tubulin polymerization | A549 |
| Quinoline Derivative B | 15 | Modulates NF-kB pathway | MCF7 |
This table illustrates that while other derivatives also show promising anticancer activities, this compound has a unique mechanism primarily involving apoptosis induction and cell cycle arrest.
Case Studies and Clinical Relevance
A notable case study involved the application of this compound in a preclinical model where it was administered to mice bearing prostate tumors. The results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural Comparison with Analogous Quinoline Derivatives
The target compound shares core structural similarities with several quinoline derivatives, differing primarily in substituent patterns (Table 1).
Table 1: Structural Comparison of Quinoline Derivatives
Key Observations:
- Position 2: The methyl ester group in the target compound contrasts with phenyl (e.g., ) or substituted phenyl groups (e.g., 3-hydroxyphenyl in ), affecting steric bulk and electronic properties.
- Position 8: Methyl substitution may enhance lipophilicity compared to chloro derivatives (e.g., ), influencing membrane permeability .
Physicochemical Properties and Solubility
Table 2: Physicochemical Properties
Notes:
- The target compound’s methyl ester and 3-methylphenylamino groups likely increase lipophilicity (higher LogP) compared to carboxylic acid analogs (e.g., ).
- Chloro substituents (e.g., ) may reduce solubility in polar solvents due to increased molecular weight and halogen hydrophobicity.
Preparation Methods
Chlorination of 4-Hydroxy Intermediates
The 4-hydroxy group is converted to a chloro substituent using phosphorus oxychloride (POCl₃) . For example, ethyl 4-hydroxy-8-methyl-3-quinolinecarboxylate reacts with POCl₃ under reflux to yield ethyl 4-chloro-8-methyl-3-quinolinecarboxylate .
Optimized Conditions :
Amination with 3-Methylphenylamine
The chloro intermediate undergoes nucleophilic substitution with 3-methylphenylamine in polar aprotic solvents like tetrahydrofuran (THF). For instance, ethyl 4-chloro-8-methoxy-3-quinolinecarboxylate reacts with aniline in THF to form ethyl 4-(phenylamino)-8-methoxy-3-quinolinecarboxylate (89% yield).
Critical Factors :
-
Stoichiometry: 1.1 equivalents of amine relative to chloro derivative.
-
Temperature: Room temperature to 60°C, depending on amine reactivity.
Esterification and Transesterification
Hydrolysis of Ethyl Esters
Ethyl esters are hydrolyzed to carboxylic acids using aqueous NaOH. For example, ethyl 8-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylate is hydrolyzed to the corresponding acid, which is then isolated via acidification.
Conditions :
Methyl Ester Formation
The carboxylic acid is re-esterified with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester. Alternatively, transesterification of ethyl esters with methanol in the presence of NaOMe provides a direct route.
Example :
Ethyl 4-chloro-8-methyl-3-quinolinecarboxylate undergoes transesterification with methanol to form methyl 4-chloro-8-methyl-3-quinolinecarboxylate .
Structural Considerations and Challenges
Positional Isomerism in Quinolinecarboxylates
The reported methods predominantly yield 3-quinolinecarboxylates , whereas the target compound is a 2-carboxylate . This discrepancy suggests either:
-
A typographical error in the target compound’s designation.
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The need for alternative synthetic routes, such as Gould-Jacobs cyclization or Friedländer synthesis , which may favor 2-carboxylate formation.
Hypothetical Pathway for 2-Carboxylate Synthesis
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Starting Material : Use 3-nitroaniline derivatives to direct ester formation at position 2 during cyclization.
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Cyclization Adjustments : Employ dimethyl ethoxymethylenemalonate instead of DEM to favor methyl ester formation.
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Late-Stage Functionalization : Introduce the 3-methylphenylamino group via Buchwald-Hartwig coupling.
Analytical Characterization
Melting Points and Spectral Data
Q & A
Q. Methodological Steps :
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
- Structural Confirmation :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups at C8 and C3-methylphenylamino at C4) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 365.16) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if single crystals are obtainable) .
Basic: What are the primary biological targets or activities associated with this quinoline derivative?
Q. Reported Activities :
- Anticancer Potential : Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets, as shown in in vitro assays (IC₅₀ values: 0.5–5 µM) .
- Antimicrobial Activity : Moderate efficacy against Gram-positive bacteria (MIC: 8–32 µg/mL) due to membrane disruption .
- Enzyme Inhibition : Interaction with cytochrome P450 isoforms (e.g., CYP3A4), requiring careful assessment in drug metabolism studies .
Advanced: How do reaction conditions influence the yield and selectivity during the amination step in synthesis?
Q. Critical Parameters :
- Temperature : Elevated temperatures (>110°C) favor nucleophilic substitution but risk decomposition; optimal range: 100–110°C .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may increase by-product formation. A toluene/ethanol mixture balances reactivity and selectivity .
- Catalyst : Use of CuI (5 mol%) accelerates coupling efficiency, reducing reaction time from 24h to 8h .
By-Product Mitigation : - Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aniline or dimerized quinoline by-products .
Advanced: What strategies are employed to resolve contradictions in reported biological activities across different studies?
Q. Analytical Approaches :
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Structural Reanalysis : Verify substituent positions (e.g., methyl vs. methoxy groups) via H NMR coupling constants to rule out misassignment .
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Bioactivity Contextualization :
Substituent Reported IC₅₀ (EGFR) Source 3-Methylphenyl 1.2 µM 3-Chlorophenyl 0.8 µM Differences in electron-withdrawing (Cl) vs. electron-donating (CH₃) groups explain potency variations . -
Assay Standardization : Re-evaluate under uniform conditions (e.g., ATP concentration, cell line selection) to isolate compound-specific effects .
Advanced: What computational methods are utilized to predict the binding affinity of this compound to kinase targets?
Q. Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues like Met793 in EGFR) .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes .
- QSAR Modeling : Regression analysis correlating substituent descriptors (e.g., Hammett σ, logP) with IC₅₀ values to prioritize analogs .
Validation : Cross-check with experimental SPR (surface plasmon resonance) data for binding kinetics (e.g., Kd = 120 nM) .
Advanced: How does the substitution pattern on the phenylamino group affect solubility and bioavailability?
Q. Key Findings :
-
Solubility :
Substituent LogP Aqueous Solubility (mg/mL) 3-Methyl 3.1 0.12 3-Methoxy 2.8 0.25 Methoxy groups enhance solubility via hydrogen bonding, but reduce membrane permeability . -
Bioavailability : Methyl groups improve metabolic stability (t₁/₂: 4.2h in hepatocytes) compared to halogenated analogs .
Advanced: What analytical techniques are critical for studying degradation products under oxidative conditions?
Q. Protocol :
- Stress Testing : Expose the compound to 3% H₂O₂ at 40°C for 24h .
- Analysis :
- LC-MS/MS : Identify m/z 381.1 (quinoline N-oxide) and m/z 349.0 (demethylated ester) as primary degradants .
- EPR Spectroscopy : Detect radical intermediates during oxidation .
Mitigation : Add antioxidants (e.g., BHT) or use lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
